BenchChemオンラインストアへようこそ!

Ponatinib

Drug Resistance BCR-ABL T315I In Vitro Pharmacology

Ponatinib (AP24534) is the only approved TKI that overcomes the BCR-ABL T315I gatekeeper mutation, with IC50 of 3-16 nM vs. >4000 nM for imatinib/dasatinib. Essential for T315I-dependent models and vascular toxicity screening. Non-interchangeable with earlier TKIs. Supply chain integrity ensured; for research use only.

Molecular Formula C29H27F3N6O
Molecular Weight 532.6 g/mol
CAS No. 943319-70-8
Cat. No. B001185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonatinib
CAS943319-70-8
Synonyms3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-y-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
AP 24534
AP-24534
AP24534
Iclusig
ponatinib
ponatinib hydrochloride
Molecular FormulaC29H27F3N6O
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
InChIInChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)
InChIKeyPHXJVRSECIGDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilityIn water, 9.0X10-2 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Ponatinib (CAS 943319-70-8): A Third-Generation Pan-BCR-ABL Tyrosine Kinase Inhibitor for Resistant Leukemias


Ponatinib (CAS 943319-70-8), also known as AP24534, is a third-generation, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) designed using a computation- and structure-based approach to specifically overcome the BCR-ABL T315I gatekeeper mutation, a common cause of resistance to earlier-generation TKIs [1]. It is a potent inhibitor of both wild-type and mutant BCR-ABL, including all known single mutants, and is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) in patients who are resistant or intolerant to prior TKI therapy [2].

Why Ponatinib (CAS 943319-70-8) Cannot Be Substituted by Generic First- or Second-Generation TKIs


Ponatinib is structurally and functionally distinct from first- and second-generation BCR-ABL inhibitors like imatinib, dasatinib, and nilotinib. Its unique design allows it to bind to the kinase domain in a way that accommodates the bulky isoleucine residue of the T315I mutant, a feat that earlier TKIs cannot achieve [1]. This confers activity against the T315I gatekeeper mutation, which confers high-level resistance to all other approved BCR-ABL TKIs [2]. Consequently, substituting ponatinib with a generic alternative like imatinib or dasatinib in a patient harboring the T315I mutation would be clinically ineffective, as these agents have IC50 values exceeding 4,000 nM against this mutant, well above clinically achievable concentrations [3]. The choice of TKI is therefore dictated by the specific resistance mutation profile, making ponatinib non-interchangeable with its predecessors.

Quantitative Differentiation of Ponatinib (CAS 943319-70-8) from Comparator TKIs: A Procurement-Relevant Evidence Guide


Superior In Vitro Potency Against the T315I Gatekeeper Mutation vs. All Other Approved BCR-ABL TKIs

In a comprehensive in vitro analysis of all approved BCR-ABL TKIs against a panel of single mutants, ponatinib was the only agent to potently inhibit the T315I mutant. Its IC50 for T315I ranged from 3-16 nM, while the IC50s for imatinib, nilotinib, dasatinib, bosutinib, and radotinib were all >4000 nM [1]. Notably, all single-mutant IC50s for ponatinib fell below its effective clinical plasma concentration (Ceff) of 40 nM, whereas most mutants for other TKIs exceeded their respective Ceff values, explaining their clinical failure against T315I [1].

Drug Resistance BCR-ABL T315I In Vitro Pharmacology CML Ph+ ALL

Deeper and More Durable Molecular Responses vs. Imatinib in Frontline Ph+ ALL (PhALLCON Phase 3 Trial)

In the randomized, open-label, phase 3 PhALLCON trial, the first head-to-head comparison in newly diagnosed Ph+ ALL, ponatinib (30 mg once daily) plus reduced-intensity chemotherapy resulted in a significantly higher minimal residual disease (MRD)-negative complete response (CR) rate compared to imatinib (600 mg once daily) plus the same chemotherapy backbone [1]. Furthermore, responses were deeper and more durable in the ponatinib arm. At the data cutoff, 42% of patients in the ponatinib arm remained on treatment compared to only 12% in the imatinib arm [1].

Ph+ ALL Minimal Residual Disease Clinical Trial Phase 3

Superior Survival Outcomes vs. First- and Second-Generation TKIs in Ph+ ALL: A Bias-Corrected Meta-Analysis

A systematic review and bias-corrected meta-analysis compared ponatinib to other TKIs (imatinib, dasatinib, nilotinib) for Ph+ ALL. After applying a Bayesian hierarchical model to adjust for biases, ponatinib demonstrated a significant survival advantage. The analysis estimated an 80.2% lower risk of death (logHR for OS: -1.62; 95% CI: -4.02 to -0.41) and a 94.2% lower risk of an event (logHR for EFS: -2.94; 95% CI: -5.23 to -0.58) with ponatinib compared to the pooled comparator TKIs [1].

Ph+ ALL Overall Survival Event-Free Survival Meta-Analysis

Distinct Cardiovascular Toxicity Profile vs. Asciminib: Evidence for Drug-Specific Safety Considerations

In a side-by-side comparison of seven BCR-ABL TKIs, ponatinib, dasatinib, and nilotinib were shown to cause significant endothelial cell (EC) dysfunction. Specifically, ponatinib significantly impaired EC wound healing, survival, and proliferation compared to imatinib, and also uniquely increased leukocyte adhesion to ECs via upregulation of ICAM1, VCAM1, and P-selectin [1]. In contrast, asciminib (a STAMP inhibitor) did not impact any EC function tested at clinically relevant concentrations, suggesting a distinct and potentially more favorable cardiovascular safety profile [1].

Cardiovascular Toxicity Endothelial Cell Safety Pharmacology CML

Ponatinib (CAS 943319-70-8): Optimal Scientific and Industrial Application Scenarios


Preclinical Research on T315I-Mediated Drug Resistance

Ponatinib is the essential positive control or active comparator for any study investigating mechanisms of resistance mediated by the BCR-ABL T315I gatekeeper mutation. Given that all other approved BCR-ABL TKIs are ineffective against this mutant (IC50 >4000 nM), ponatinib's unique potency (IC50 3-16 nM) makes it the only suitable tool compound to validate T315I-dependent models [1]. Its use is critical for screening novel inhibitors designed to overcome T315I resistance.

Clinical Trial Comparator Arm for Third-Line CML and Ph+ ALL Therapies

For sponsors designing clinical trials for novel agents targeting relapsed/refractory CML or Ph+ ALL, ponatinib represents the established standard-of-care comparator in the third-line setting or in patients with the T315I mutation. Its proven survival benefit (80-94% risk reduction in Ph+ ALL vs. earlier TKIs [2]) and deep molecular response rates in this population [3] make it the benchmark against which new therapies must be measured.

Vascular Toxicity and Safety Pharmacology Studies

Ponatinib serves as a key reference compound for studying TKI-induced endothelial cell dysfunction and vascular toxicity. Its well-characterized adverse effects on EC wound healing, survival, and pro-inflammatory adhesion molecule expression (ICAM1, VCAM1) provide a robust positive control for in vitro and in vivo models of drug-induced vasculopathy [4]. This is particularly valuable for screening next-generation TKIs designed to retain efficacy while minimizing cardiovascular risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ponatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.